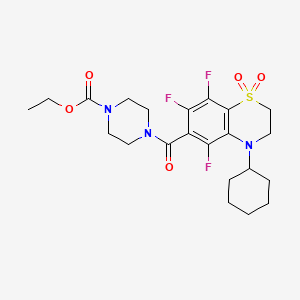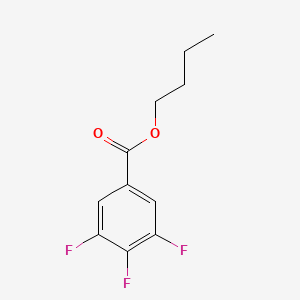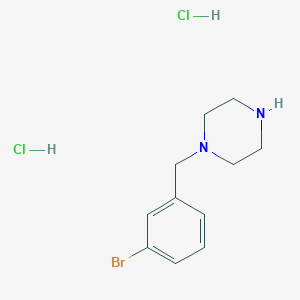
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is an organic compound that features a trifluoromethyl group and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine typically involves the introduction of the trifluoromethyl group and the pyridine ring through a series of organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using a suitable trifluoromethylating agent to introduce the trifluoromethyl group.
Coupling reactions: Employing palladium-catalyzed cross-coupling reactions to attach the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalyst selection: Choosing effective catalysts to facilitate the reactions.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Use in materials science for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog without the pyridine ring.
4-Methyl-2-pyridylamine: Lacks the trifluoromethyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H9F3N2 |
|---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-3-13-6(4-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChI-Schlüssel |
SSJHIJDXYWRSKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


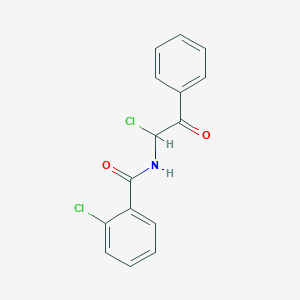
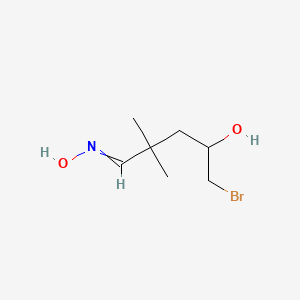
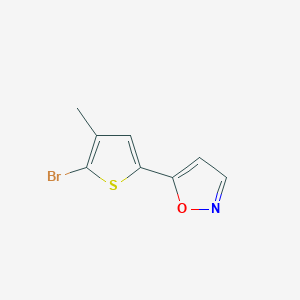
![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)
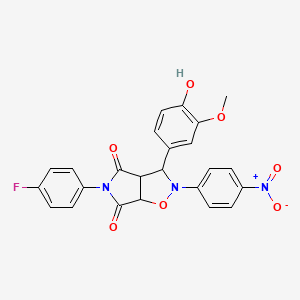
![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)


![N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12626863.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
